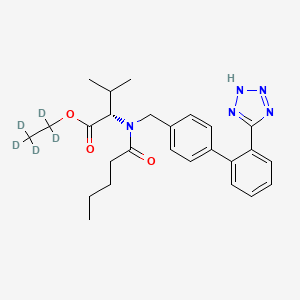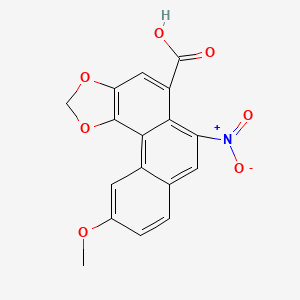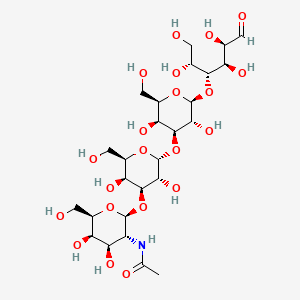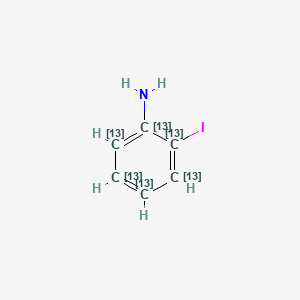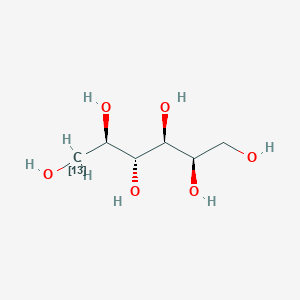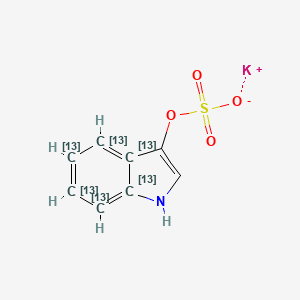
Indoxyl Sulfate Potassium Salt-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoxyl Sulfate Potassium Salt-13C6 is a labeled compound used primarily in scientific research. It is a derivative of indoxyl sulfate, which is a metabolite of dietary L-tryptophan. This compound is often used in mass spectrometry and other analytical techniques due to its isotopic labeling with carbon-13. The molecular formula for this compound is C8H7NO4S.K, and it has a molecular weight of 257.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indoxyl Sulfate Potassium Salt-13C6 typically involves the incorporation of carbon-13 into the indoxyl sulfate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of indoxyl with sulfuric acid in the presence of a potassium salt to form the potassium salt of indoxyl sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the incorporation of carbon-13. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity and chemical purity .
化学反応の分析
Types of Reactions
Indoxyl Sulfate Potassium Salt-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize indoxyl sulfate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce indoxyl sulfate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoxyl sulfate can lead to the formation of indigo dye, while reduction can yield indoxyl .
科学的研究の応用
Indoxyl Sulfate Potassium Salt-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indoxyl sulfate in various samples.
Biology: Employed in studies of metabolic pathways involving tryptophan and its metabolites.
Medicine: Investigated for its role as a uremic toxin in chronic kidney disease and its potential as a biomarker for renal function.
Industry: Utilized in the production of isotopically labeled compounds for research and development
作用機序
Indoxyl Sulfate Potassium Salt-13C6 exerts its effects through its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the metabolic pathway that converts tryptophan to indole and subsequently to indoxyl sulfate. Indoxyl sulfate is known to act as a uremic toxin, stimulating glomerular sclerosis and renal interstitial fibrosis. It also affects vascular function and contributes to the progression of chronic kidney disease .
類似化合物との比較
Similar Compounds
Indoxyl Sulfate: The non-labeled version of Indoxyl Sulfate Potassium Salt-13C6, used in similar research applications.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in various physiological processes .
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .
特性
分子式 |
C8H6KNO4S |
|---|---|
分子量 |
257.26 g/mol |
IUPAC名 |
potassium;1H-indol-3-yl sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChIキー |
MDAWATNFDJIBBD-BTZXTVEYSA-M |
異性体SMILES |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)OS(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


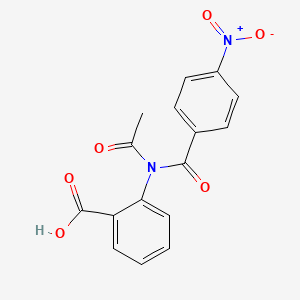
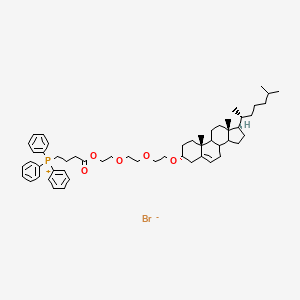
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

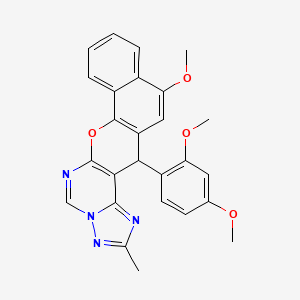
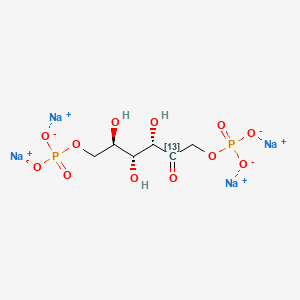
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
